1-Cyclohexylpentan-3-amine
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Overview
Description
1-Cyclohexylpentan-3-amine is an organic compound characterized by a cyclohexyl group attached to a pentan-3-amine backbone. This compound is part of the amine family, which is known for its versatile applications in various fields such as chemistry, biology, and industry. The presence of the cyclohexyl group imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylpentan-3-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with pentan-3-amine. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process. Additionally, the implementation of green chemistry principles, such as using renewable starting materials and minimizing waste, is becoming increasingly important in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
1-Cyclohexylpentan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Cyclohexylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and electrostatic interactions, facilitating the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Cyclohexylpentan-3-amine can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the pentan-3-amine backbone, resulting in different chemical properties and applications.
Pentan-3-amine: Does not have the cyclohexyl group, leading to lower binding affinity and selectivity in biological systems.
Cyclohexylmethylamine: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H23N |
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Molecular Weight |
169.31 g/mol |
IUPAC Name |
1-cyclohexylpentan-3-amine |
InChI |
InChI=1S/C11H23N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h10-11H,2-9,12H2,1H3 |
InChI Key |
XETZAXSJKQDQDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1CCCCC1)N |
Origin of Product |
United States |
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